Ivacaftor

Cystic Fibrosis CFTR Potentiator Clinical Trial

Procure Ivacaftor (VX-770), the essential, non-substitutable CFTR potentiator. Its unique ATP-independent mechanism provides the gold-standard positive control for CFTR functional assays, with nanomolar EC50 for G551D. It is the only potentiator with clinically-validated efficacy for gating mutations, outperforming generic alternatives like genistein. It is a mandatory component for replicating standard-of-care combination therapies (e.g., Trikafta®) in preclinical models. Its species selectivity also makes it a critical tool for structural biology studies. Ensure your research integrity by sourcing this cornerstone molecule.

Molecular Formula C24H28N2O3
Molecular Weight 392.5 g/mol
CAS No. 873054-44-5
Cat. No. B1684365
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIvacaftor
CAS873054-44-5
Synonyms3-quinolinecarboxamide, N-(2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl)-1,4-dihydro-4-oxo-
ivacaftor
Kalydeco
N-(2,4-bis(1,1-dimethylethyl)-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
N-(2,4-di-tert-butyl-5-hydroxyphenyl)-4-oxo-1,4-dihydroquinoline-3-carboxamide
VX-770
Molecular FormulaC24H28N2O3
Molecular Weight392.5 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC(=C(C=C1NC(=O)C2=CNC3=CC=CC=C3C2=O)O)C(C)(C)C
InChIInChI=1S/C24H28N2O3/c1-23(2,3)16-11-17(24(4,5)6)20(27)12-19(16)26-22(29)15-13-25-18-10-8-7-9-14(18)21(15)28/h7-13,27H,1-6H3,(H,25,28)(H,26,29)
InChIKeyPURKAOJPTOLRMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 50 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubilitylow (<0.05 µg/mL)
2.00e-03 g/L
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Ivacaftor (VX-770, CAS 873054-44-5): CFTR Potentiator Procurement Guide for Cystic Fibrosis Research and Therapeutics


Ivacaftor (VX-770) is an orally bioavailable, small-molecule potentiator of the cystic fibrosis transmembrane conductance regulator (CFTR) protein [1]. It is the first FDA-approved CFTR modulator designed to treat the underlying cause of cystic fibrosis (CF) in patients with specific gating mutations, most notably G551D [2]. Ivacaftor functions by binding directly to CFTR and increasing the open probability (Po) of the chloride channel, thereby enhancing chloride transport across epithelial cell membranes [1]. Unlike CFTR correctors, which facilitate protein trafficking to the cell surface, Ivacaftor directly amplifies the activity of CFTR already present at the plasma membrane [3]. Its unique mechanism of action has established it as a cornerstone therapy, both as a monotherapy (Kalydeco®) and as a critical component of combination regimens (e.g., Orkambi®, Symdeko®, Trikafta®) [2].

Why Ivacaftor Cannot Be Interchanged with Other CFTR Potentiators: A Procurement Perspective


Generic substitution of Ivacaftor is not scientifically valid due to its unique pharmacological profile, which is not replicated by other CFTR potentiators. The compound's high potency (nanomolar EC50) and specific binding site on CFTR are distinct from natural product potentiators like genistein and curcumin, which exhibit micromolar potency and different interaction mechanisms [1]. Furthermore, Ivacaftor's clinical efficacy in patients with the S1251N gating mutation has been unequivocally demonstrated in head-to-head trials, whereas genistein and curcumin failed to produce significant clinical benefit despite in vitro activity [2]. Ivacaftor also demonstrates a complex interplay with CFTR correctors (e.g., lumacaftor, tezacaftor, elexacaftor) that is unique and can either limit or enhance their efficacy depending on the specific combination and duration of exposure, a phenomenon not observed with other potentiators [3]. Therefore, procurement decisions must be guided by Ivacaftor's specific, evidence-based advantages, not by assumed class-wide effects.

Quantitative Evidence for Ivacaftor Differentiation: Head-to-Head Potency, Selectivity, and Combination Therapy Data


Superior Clinical Efficacy in S1251N Gating Mutation vs. Natural Product Potentiators

In a multi-center clinical trial (TICTAC study) directly comparing Ivacaftor to the natural product CFTR potentiators genistein and curcumin in patients with the S1251N gating mutation, Ivacaftor demonstrated a clear and significant clinical benefit, while treatment with curcumin and/or genistein did not [1]. This confirms that in vitro potentiation by natural products does not translate to in vivo efficacy, underscoring the critical importance of Ivacaftor's drug-like properties.

Cystic Fibrosis CFTR Potentiator Clinical Trial

Exceptional Potency for G551D-CFTR: Nanomolar EC50 vs. Alternative Potentiator CP-628006

Ivacaftor's potency for the clinically relevant G551D-CFTR mutant is exceptionally high, with an EC50 in the low nanomolar range. In a direct comparative study using Fischer rat thyroid (FRT) epithelial cells heterologously expressing G551D-CFTR, Ivacaftor's EC50 (3 nM) was found to be over 500-fold lower (more potent) than that of an alternative investigational potentiator, CP-628006 (1680 nM) [1].

CFTR Potentiator G551D Mutation Electrophysiology

Critical Component in Triple Combination Therapy for F508del: Constitutive CFTR Activity Increase

Ivacaftor is not just a standalone potentiator; it is an essential component of highly effective modulator therapies (HEMT) like Trikafta®. A study using human nasal epithelial (HNE) cells from F508del-homozygous patients demonstrated that Ivacaftor is critical for increasing constitutive CFTR activity in the triple combination. When cells were treated with the correctors tezacaftor and elexacaftor alone, no increase in constitutive CFTR activity above DMSO controls was observed. However, co-treatment with at least 0.1 µM Ivacaftor led to a significant increase in constitutive CFTR-mediated ion transport [1].

CFTR Modulator F508del Mutation Combination Therapy

Unique Species Selectivity: Potentiates Human but Not Mouse F508del-CFTR

Ivacaftor exhibits a high degree of species selectivity, a critical consideration for preclinical research. In a comparative study of human and mouse F508del-CFTR channels, Ivacaftor robustly potentiated human CFTR but had no effect on the mouse F508del-CFTR chloride channel at any concentration tested [1]. In contrast, the natural product potentiator genistein was able to enhance CFTR-mediated iodide efflux in cells expressing either human or mouse F508del-CFTR [1].

CFTR Potentiator Species Selectivity F508del Mutation

Differential Impact on CFTR Stability vs. Next-Generation Potentiator Icenticaftor

While Ivacaftor is highly effective at potentiating CFTR, it has a known liability in the context of F508del-CFTR: it can destabilize the rescued protein over prolonged exposure. A 2025 study directly compared Ivacaftor (IVA) to a newer potentiator, icenticaftor. Western blot analysis demonstrated that F508del-CFTR protein, rescued by the corrector combination elexacaftor/tezacaftor (ELX/TEZ), was destabilized by IVA but not by icenticaftor [1]. This finding explains why IVA can limit the efficacy of combination therapies and highlights a key differentiator for research applications.

CFTR Potentiator Protein Stability F508del Mutation

Optimal Research and Industrial Applications for Ivacaftor Based on Differentiated Evidence


As a Positive Control and Gold-Standard Potentiator in CFTR Functional Assays

Given its established high potency (nanomolar EC50 for G551D-CFTR) and well-characterized mechanism, Ivacaftor is the ideal positive control for in vitro assays measuring CFTR function (e.g., Ussing chamber, patch-clamp, fluorescence-based membrane potential assays) [1]. Its robust and reproducible effect provides a benchmark against which to compare novel CFTR potentiators or to validate assay systems. Procurement of Ivacaftor is essential for any laboratory establishing CFTR-related functional assays.

For Studies Investigating the Mechanism of CFTR Gating and Allosteric Modulation

Ivacaftor's unique ability to increase the open probability (Po) of CFTR by an ATP-independent mechanism makes it a critical tool for biophysical and structural biology studies aimed at understanding CFTR channel gating [2]. Its specific, high-affinity binding to the CFTR protein allows researchers to probe the conformational changes associated with channel opening and to map the binding site(s) of small-molecule potentiators.

As a Reference Compound for Developing and Validating CFTR Modulator Combination Therapies

The evidence clearly shows that Ivacaftor is an essential, non-substitutable component of the most effective clinical combinations (e.g., ETI in Trikafta®) [3]. Therefore, Ivacaftor must be procured for any preclinical research aiming to evaluate novel CFTR correctors in a clinically relevant context. Studies that omit Ivacaftor from combination treatments with tezacaftor and elexacaftor fail to replicate the full therapeutic effect and are not representative of current standard-of-care therapies.

As a Tool Compound to Investigate Species-Specific Pharmacology of CFTR

Ivacaftor's demonstrated lack of activity on mouse F508del-CFTR is a key differentiator [4]. This property makes it an invaluable tool for experiments designed to elucidate the structural determinants of species selectivity in CFTR pharmacology. By comparing Ivacaftor's effects on human, mouse, and other species' CFTR variants (e.g., in heterologous expression systems), researchers can identify critical residues involved in modulator binding and species-specific channel regulation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
Explore Hub


Quote Request

Request a Quote for Ivacaftor

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.